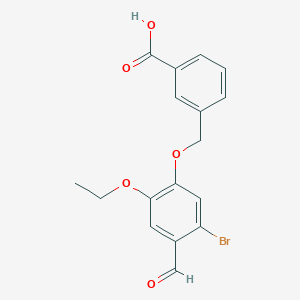

3-((5-Bromo-2-ethoxy-4-formylphenoxy)methyl)benzoic acid

Description

3-((5-Bromo-2-ethoxy-4-formylphenoxy)methyl)benzoic acid is a substituted benzoic acid derivative characterized by a phenoxymethyl group attached to the benzene ring at position 3. The phenoxy moiety contains a bromine atom at position 5, an ethoxy group at position 2, and a formyl group at position 4. This compound’s structure combines electron-withdrawing (bromo, formyl) and electron-donating (ethoxy) substituents, influencing its physicochemical properties and reactivity. The benzoic acid group contributes acidity (pKa ~4–5), while the formyl group enables participation in condensation reactions, such as Schiff base formation, relevant to pharmaceutical and materials science applications .

Properties

Molecular Formula |

C17H15BrO5 |

|---|---|

Molecular Weight |

379.2 g/mol |

IUPAC Name |

3-[(5-bromo-2-ethoxy-4-formylphenoxy)methyl]benzoic acid |

InChI |

InChI=1S/C17H15BrO5/c1-2-22-15-7-13(9-19)14(18)8-16(15)23-10-11-4-3-5-12(6-11)17(20)21/h3-9H,2,10H2,1H3,(H,20,21) |

InChI Key |

JSZQUFSNMYDZLE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C=O)Br)OCC2=CC(=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Bromo-2-ethoxy-4-formylphenoxy)methyl)benzoic acid typically involves multiple steps, including the bromination of a precursor compound, followed by the introduction of ethoxy and formyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-((5-Bromo-2-ethoxy-4-formylphenoxy)methyl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenoxy methyl benzoic acids.

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of "3-((5-Bromo-2-ethoxy-4-formylphenoxy)methyl)benzoic acid" with comprehensive data tables and well-documented case studies is not possible, because the search results provide limited information about this specific compound. However, here is what can be gathered from the search results:

Basic Information

3-[(5-Bromo-2-ethoxy-4-formylphenoxy)methyl]benzoic acid is a chemical compound with the molecular formula C17H15BrO5 . The compound has a catalog number of 587007 and a CAS number of 1159693-38-5 .

Safety Information

The compound is labeled with the following hazard and precautionary statements :

- Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Potential Applications

While the search results do not directly list applications for 3-[(5-Bromo-2-ethoxy-4-formylphenoxy)methyl]benzoic acid, they do provide some context for potential research avenues:

- PROTAC Research : Medicilon has established a linker library containing hundreds of distinct linking molecules and has obtained popular POI ligands and multiple E3 ligase ligands .

- EP2/EP4 Receptor Antagonists : Benzofurane and benzothiophene derivatives are being researched for their potential as modulators of PGE2 receptors EP2 and/or EP4, and can be useful for the treatment of diseases which respond to the blockage of the EP2 receptors and/or the EP4 receptors such as especially cancers . Certain compounds are dual antagonists of both the EP2 and the EP4 receptor . The present compounds may be useful for the treatment of cancer by modulating an immune response comprising a reactivation of the immune system in the tumor . They can also be used for inflammatory pain and painful menstruation, endometriosis and acute ischemic syndromes in atherosclerotic patients .

Mechanism of Action

The mechanism of action of 3-((5-Bromo-2-ethoxy-4-formylphenoxy)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and formyl group allows it to participate in various chemical reactions, potentially affecting biological processes. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Patterns and Functional Group Analysis

The following table summarizes key structural analogs and their substituent differences:

Key Observations:

- Electron Effects : The target compound’s formyl group (electron-withdrawing) contrasts with benzyloxy (electron-donating) in , altering acidity and reaction kinetics.

- Positional Isomerism : The 5-bromo substituent in the target and differs from 3-bromo in , affecting steric and electronic interactions.

Reactivity Comparison :

Physicochemical Properties

Notes:

Biological Activity

3-((5-Bromo-2-ethoxy-4-formylphenoxy)methyl)benzoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-((5-Bromo-2-ethoxy-4-formylphenoxy)methyl)benzoic acid can be described as follows:

- Molecular Formula : C17H15BrO5

- Molecular Weight : 396.20 g/mol

The compound features a phenolic moiety with a bromo and ethoxy substituent, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Research indicates that similar compounds can inhibit key enzymes involved in cancer progression and inflammation:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit c-Src kinase, a protein involved in cell signaling pathways that promote cancer cell proliferation and metastasis .

- Reactive Oxygen Species (ROS) Generation : Some phenolic compounds induce oxidative stress in cancer cells, leading to apoptosis.

Cytotoxicity Assays

Cytotoxicity has been evaluated using various cancer cell lines, including:

- MCF7 (breast cancer) : The compound exhibited significant growth inhibition, with an IC50 value indicating effective cytotoxicity at micromolar concentrations .

Antibacterial Activity

In addition to anticancer properties, preliminary studies suggest potential antibacterial activity against common pathogens. The minimum inhibitory concentration (MIC) values were determined for various strains:

Case Study 1: Anticancer Activity

In a study conducted on MCF7 cells, treatment with 3-((5-Bromo-2-ethoxy-4-formylphenoxy)methyl)benzoic acid resulted in a dose-dependent reduction in cell viability. The mechanism was linked to the induction of apoptosis through ROS generation and subsequent activation of caspases.

Case Study 2: Antibacterial Efficacy

Another investigation assessed the antibacterial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated notable bactericidal effects, particularly against E. coli and B. subtilis, indicating its potential as an antibacterial agent.

Discussion

The biological activity of 3-((5-Bromo-2-ethoxy-4-formylphenoxy)methyl)benzoic acid appears promising based on preliminary studies. Its dual action as both an anticancer and antibacterial agent could make it a valuable candidate for further research and development.

Future Directions

Further investigations are warranted to elucidate the specific molecular targets of this compound and to explore its efficacy in in vivo models. Additionally, structure-activity relationship (SAR) studies could provide insights into optimizing its pharmacological properties.

Q & A

Basic: What synthetic strategies are effective for preparing 3-((5-Bromo-2-ethoxy-4-formylphenoxy)methyl)benzoic acid?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including:

- Knoevenagel condensation for introducing formyl or acrylic acid groups (e.g., as seen in similar triazine-linked benzoic acid derivatives) .

- Amidation or esterification to functionalize the benzoic acid core, often using tert-butyl or methyl esters as protecting groups .

- Bromination or alkoxy substitution at specific positions (e.g., 5-bromo substitution on the phenolic ring), guided by regioselectivity principles .

Key Example: In analogous compounds, 45°C reaction temperatures and 1–2-hour reaction times are optimal for coupling phenoxy and triazine groups to the benzoic acid backbone .

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

- 1H NMR : Look for distinct peaks corresponding to the formyl proton (δ ~9.8–10.0 ppm), ethoxy group (δ ~1.4 ppm for CH3, δ ~4.1 ppm for OCH2), and aromatic protons (δ ~6.8–8.0 ppm). Multiplicity and integration ratios help confirm substitution patterns .

- Mass Spectrometry : Exact mass analysis (e.g., using HRMS) verifies molecular formula (C17H14BrO5) and bromine isotope patterns.

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching for benzoic acid) and ~2850 cm⁻¹ (C-H stretching for ethoxy groups) confirm functional groups.

Advanced: What crystallographic challenges arise during structural analysis?

Methodological Answer:

- Refinement Challenges : The compound’s flexibility (e.g., ethoxy and methylene groups) may lead to disorder in crystal lattices. SHELXL is preferred for refining such structures due to its robust handling of anisotropic displacement parameters .

- Hydrogen Bonding : Use graph-set analysis (as per Etter’s formalism) to identify motifs like R₂²(8) or C(4) chains, which stabilize the crystal packing. Evidence of O-H···O or C-H···O interactions can explain lattice stability .

Example : In similar benzoic acid derivatives, hydrogen bonding between the carboxylic acid group and adjacent ether oxygen atoms dominates the supramolecular arrangement .

Advanced: How to address discrepancies in NMR data during characterization?

Methodological Answer:

- Isomer Identification : If unexpected peaks arise, compare experimental shifts with computed NMR (e.g., DFT calculations) or literature data for regioisomers (e.g., bromo vs. methoxy positional variants) .

- Dynamic Effects : Rotameric equilibria in ethoxy or methylene groups can split signals. Variable-temperature NMR (e.g., 25°C to −40°C) may resolve these .

Case Study : In triazine-linked analogs, methoxy group rotation caused peak broadening at room temperature, requiring low-temperature NMR for clarity .

Basic: What reaction conditions optimize yield for this compound?

Methodological Answer:

- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility during coupling reactions .

- Catalysis : Use 1–5 mol% of DMAP or EDCI for efficient amidation/esterification .

- Temperature Control : Maintain 40–50°C for condensation steps to avoid side reactions (e.g., over-oxidation of formyl groups) .

Data Table :

| Step | Reaction | Yield (%) | Conditions |

|---|---|---|---|

| 1 | Knoevenagel condensation | 85–90 | 45°C, 1.25 h |

| 2 | Amidation | 75–80 | RT, 12 h |

Advanced: How does hydrogen bonding influence the compound’s bioactivity?

Methodological Answer:

- Supramolecular Assembly : Hydrogen bonds between the carboxylic acid and adjacent groups (e.g., formyl or ether oxygens) may enhance stability in biological matrices .

- Solubility : Intra-molecular H-bonding (e.g., between –COOH and –OCH2 groups) can reduce aqueous solubility, necessitating prodrug strategies (e.g., ester prodrugs) .

Example : Analogous compounds with strong H-bonding networks showed improved binding to target enzymes due to pre-organized conformations .

Basic: What purification techniques are recommended?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures to isolate the carboxylic acid form .

- Column Chromatography : Employ silica gel with gradient elution (hexane/EtOAc → pure EtOAc) to separate brominated byproducts .

- HPLC : Reverse-phase C18 columns resolve regioisomers (e.g., 5-bromo vs. 4-bromo contaminants) .

Advanced: How to validate crystallographic data against potential artifacts?

Methodological Answer:

- Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands to refine twinned crystals, common in flexible molecules .

- Validation Tools : Check R-factors (<5%), ADPs, and PLATON’s ALERTS for bond-length outliers .

Case Study : A related benzoic acid derivative required a BASF parameter of 0.32 to correct for twinning, improving R1 from 0.12 to 0.05 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.